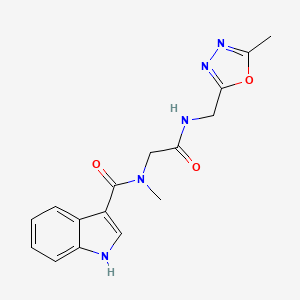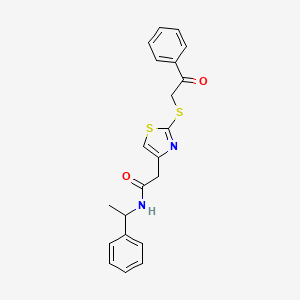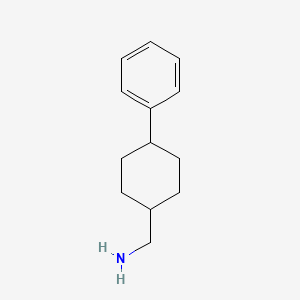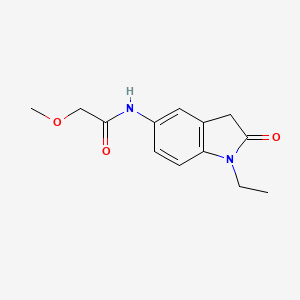![molecular formula C11H13NOS B2429155 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1178321-49-7](/img/structure/B2429155.png)
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” belongs to a class of compounds known as thienopyrroles . Thienopyrroles have attracted significant attention due to their diverse biological activities. Some of these compounds have shown strong activity against hepatitis C virus and are being explored as potential inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus .
Synthesis Analysis
The synthesis of thienopyrroles involves reactions with various reagents. For instance, 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis
The chemical reactions involving thienopyrroles are diverse and depend on the specific structure of the compound. For instance, some thienopyrroles can undergo reactions with hydrazonoyl halides to form new compounds .Wissenschaftliche Forschungsanwendungen
a. Anti-Inflammatory Activity: Thiophenes have demonstrated anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
b. Anti-Psychotic Properties: Certain thiophene-based compounds show promise as anti-psychotic agents, contributing to mental health treatments .
c. Anti-Arrhythmic Effects: Thiophenes may influence heart rhythm and have implications in treating arrhythmias .
d. Anti-Anxiety Activity: Compounds containing the thiophene nucleus have been investigated for their anxiolytic effects .
e. Antioxidant Properties: Thiophenes exhibit antioxidant activity, which is crucial for combating oxidative stress and related diseases .
f. Anti-Fungal Potential: Researchers have explored thiophenes as antifungal agents, particularly against fungal infections .
g. Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors, affecting cellular signaling pathways and potentially aiding in cancer therapy .
h. Anti-Cancer Properties: Thiophenes have been studied for their anti-cancer effects, although further research is needed to fully understand their mechanisms .
Material Science
Beyond medicinal applications, thiophenes play a role in material science:
a. Combinatorial Libraries: Thiophene derivatives serve as essential building blocks for creating combinatorial libraries, aiding drug discovery efforts .
b. Lead Molecule Search: Medicinal chemists use thiophenes as anchors to search for lead molecules with diverse pharmacological activities .
Commercially Available Drugs
Several existing drugs contain the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Wirkmechanismus
Zukünftige Richtungen
Thienopyrroles are a promising class of compounds with diverse biological activities. Future research may focus on exploring their potential applications in medicine, particularly as antiviral and anticancer agents . Further studies are also needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production .
Eigenschaften
IUPAC Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h3,5,7-8H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHORSODJWZWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C=C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)
![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)



![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)
